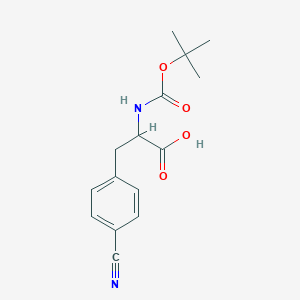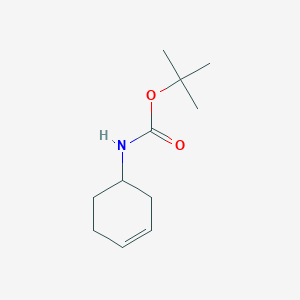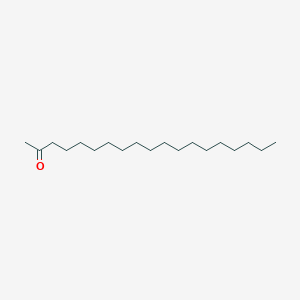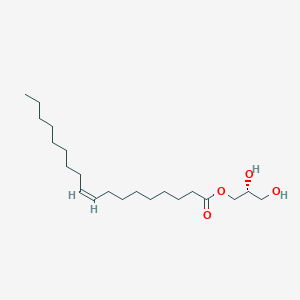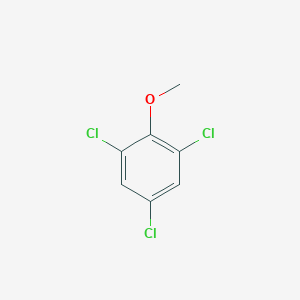
2,4,6-三氯苯甲醚
描述
2,4,6-Trichloroanisole (TCA) is a monomethoxybenzene that is 1,3,5-trichlorobenzene in which one of the hydrogens is replaced by a methoxy group . It belongs to the class of chloroanisoles and is an odorant responsible for the musty-mildew-like aroma of cork taint in bottled wines .
Synthesis Analysis
TCA is a fungal metabolite produced from the fungicide 2,4,6-trichlorophenol . It was first synthesized by M. Kohn and M. Heller in 1925 . The biosynthesis via microbial O-methylation of 2,4,6-trichlorophenol (2,4,6-TCP) is the dominant formation pathway in distribution pipes .Molecular Structure Analysis
The molecular formula of TCA is C7H5Cl3O . It has a molecular weight of 211.5 g/mol . The structure of TCA is a monomethoxybenzene and a trichlorobenzene .Chemical Reactions Analysis
TCA is known to inhibit ciliary transduction channels . It has been found to attenuate olfactory transduction by suppressing cyclic nucleotide-gated channels, without evoking odorant responses . The transformation efficiency of TCA in the presence of persulfate (PS) activated by iron (Fe 2+, Fe 0, and Fe 3+) has been investigated .Physical And Chemical Properties Analysis
TCA is a white or off-white fibrous powder . It is insoluble in water but soluble in benzene, methanol, and dioxane . It gradually sublimes at room temperature .科学研究应用
Environmental Science and Pollution Research
Field
Application Summary
TCA is a concern due to its odor problem and potential threats. It’s degradation in chlorinated water by UV/chlorination has been studied .
Methods of Application
The study compared the degradation of TCA by UV/chlorination with different UV sources, including low-pressure mercury lamp (LPUV, 254 nm) and ultraviolet light-emitting diode (UV-LED, 275 and 285 nm) .
Results
The maximum removal of TCA can be achieved by 275-nm UV-LED/chlorination in neutral and alkaline conditions which was 80.0%. The reaction, kinetics, and water matrix parameters on TCA degradation were also evaluated .
Degradation by Persulfate Activated with Iron
Application Summary
TCA is an odorous compound often detected in tap water and is difficult to remove via water treatment. Its transformation efficiency in the presence of persulfate (PS) activated by iron (Fe 2+, Fe 0, and Fe 3+) was investigated .
Methods of Application
The effects of the activator dosage, oxidant dosage, pH, dosing method, chelating agents, humic acid, and temperature were evaluated .
Results
The degradation rate of TCA increased with increasing PS dosages and initial Fe 2+ concentrations, while it decreased with higher Fe 2+ concentrations .
Wine Industry
Field
Application Summary
TCA is responsible for the cork taint in wines. It originates from cork and reduces the quality of the wine .
Methods of Application
TCA has been quantitated in bark cork stoppers by supercritical fluid extraction (SFE) method .
Results
The presence of TCA in wine can cause sensory faults, reducing its quality .
Polyester Fiber Dyeing
Field
Application Summary
TCA was formerly used as an “assistant” in polyester fiber dyeing .
Methods of Application
The specific methods of application in this context are not detailed in the available resources.
Results
The specific results or outcomes of this application are not detailed in the available resources.
Fungicide Production
Field
Application Summary
Precursors of haloanisoles (including TCA) are halophenols (PCP—pentachlorophenol, TCP—2,4,6-trichlorophenol, etc), which for many decades in the twentieth century were widely used as components of chlorophenol-based biocides: herbicides, insecticides, fungicides .
Results
Food and Beverage Industry
Application Summary
TCA is a widespread pollutant, which has also been found in various food products (coffee, poultry, etc.) as well as in water for public consumption . TCA causes sensory defects, which are usually described as musty, moldy, and wet cardboard off-odors .
Results
The presence of TCA in food and beverages can lead to sensory problems .
Coffee Industry
Application Summary
TCA has also been suggested as cause of the “Rio defect” in coffees from Brazil and other parts of the world . This refers to a taste described as "medicinal, phenolic, or iodine-like" .
Results
The presence of TCA in coffee can lead to sensory problems .
Poultry Industry
Application Summary
TCA is a widespread pollutant, which has also been found in various food products such as poultry .
Results
The presence of TCA in poultry can lead to sensory problems .
安全和危害
未来方向
属性
IUPAC Name |
1,3,5-trichloro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVOGSZTONGSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Record name | 2,4,6-trichloroanisole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2,4,6-trichloroanisole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073886 | |
| Record name | Benzene, 1,3,5-trichloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3,5-Trichloro-2-methoxybenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
241.00 °C. @ 760.00 mm Hg | |
| Record name | 1,3,5-Trichloro-2-methoxybenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.01 mg/mL at 20 °C | |
| Record name | 1,3,5-Trichloro-2-methoxybenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,4,6-Trichloroanisole | |
CAS RN |
87-40-1 | |
| Record name | 2,4,6-Trichloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichloroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3,5-trichloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trichloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRICHLOROANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31O3X41254 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3,5-Trichloro-2-methoxybenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 - 62 °C | |
| Record name | 1,3,5-Trichloro-2-methoxybenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











